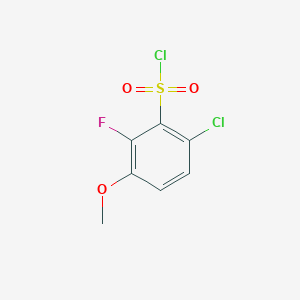
2-Chloro-3-(difluoromethyl)pyrazine
Descripción general
Descripción
2-Chloro-3-(difluoromethyl)pyrazine is a chemical compound with the molecular formula C5H3ClF2N2 . It is a versatile compound used in scientific research and holds promise in diverse fields, from pharmaceuticals to materials science, owing to its unique properties and potential applications.
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(difluoromethyl)pyrazine consists of a pyrazine ring with a chlorine atom and a difluoromethyl group attached to it . The InChI key for this compound is CZGVECAFHFHSMK-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Pharmaceutical Research
2-Chloro-3-(difluoromethyl)pyrazine: is a compound that has been utilized in the pharmaceutical industry due to its presence in various bioactive molecules. Its derivatives, particularly those containing the pyrrolopyrazine scaffold, have shown a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Organic Material Synthesis
This compound is also significant in the synthesis of organic materials. Its unique structure allows for the creation of complex organic compounds that can be used in material science, potentially leading to the development of new materials with specific properties for industrial applications .
Chemical Synthesis
In chemical synthesis, 2-Chloro-3-(difluoromethyl)pyrazine serves as a building block for constructing more complex chemical entities. Its reactivity and stability under various conditions make it a valuable compound for synthetic chemists working on creating new chemical reactions and pathways .
Chromatography
The compound’s distinct chemical properties can be exploited in chromatographic processes to help in the separation and analysis of mixtures. It can serve as a standard or a derivative in chromatography to identify and quantify components within a mixture .
Analytical Chemistry
In analytical chemistry, 2-Chloro-3-(difluoromethyl)pyrazine can be used as a reagent or a catalyst in analytical assays. Its properties may enhance the detection and measurement of various chemical substances, improving the accuracy and sensitivity of analytical methods .
Drug Discovery
The structure of 2-Chloro-3-(difluoromethyl)pyrazine is an attractive scaffold for drug discovery research. Its nitrogen-containing heterocyclic compound is a key feature in many drugs, and modifications to this core structure can lead to the development of new therapeutic agents .
Safety and Hazards
The safety information for 2-Chloro-3-(difluoromethyl)pyrazine includes several hazard statements: H227, H302, H312, H315, H319, H332, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Direcciones Futuras
The future directions of 2-Chloro-3-(difluoromethyl)pyrazine research are promising. This compound holds promise in diverse fields, from pharmaceuticals to materials science, owing to its unique properties and potential applications. It is expected that many novel applications of this compound will be discovered in the future .
Propiedades
IUPAC Name |
2-chloro-3-(difluoromethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2/c6-4-3(5(7)8)9-1-2-10-4/h1-2,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGVECAFHFHSMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(difluoromethyl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-Hydroxy-5-(methylthio)phenyl]propanoic acid](/img/structure/B1457571.png)



![2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1457577.png)
![1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1457578.png)
![[2-Methyl-6-(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B1457581.png)




![6-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1457589.png)
![9-Bromo-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1457592.png)
